molecular formula C23H25N3O B13777160 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine CAS No. 67226-98-6

1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine

Katalognummer: B13777160
CAS-Nummer: 67226-98-6
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: LJDKZDAWBJXDPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine is a complex organic compound that belongs to the guanidine family Guanidines are known for their versatile functional groups and have found applications in various biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines under specific conditions. Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of guanidines often employs coupling reagents or metal-catalyzed guanidylation. For instance, the coupling reagent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is known to promote guanidylation between thiourea derivatives and nucleophilic amines . These methods are scalable and can be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wirkmechanismus

The mechanism of action of 1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine involves its interaction with molecular targets and pathways. The guanidine functionality allows it to form hydrogen bonds, which play a crucial role in its biological activity. The high basicity of guanidine leads to the formation of the guanidinium cation, which interacts with aromatic systems in biological environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable guanidinium cations and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

67226-98-6

Molekularformel

C23H25N3O

Molekulargewicht

359.5 g/mol

IUPAC-Name

2-[2-(2,6-dimethylphenoxy)ethyl]-1,3-diphenylguanidine

InChI

InChI=1S/C23H25N3O/c1-18-10-9-11-19(2)22(18)27-17-16-24-23(25-20-12-5-3-6-13-20)26-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H2,24,25,26)

InChI-Schlüssel

LJDKZDAWBJXDPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCCN=C(NC2=CC=CC=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.